

Application Notes and Protocols: uPSEM792 Hydrochloride for Non-Human Primate Studies

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Compound of Interest

Compound Name: uPSEM792 hydrochloride

Cat. No.: B2678845

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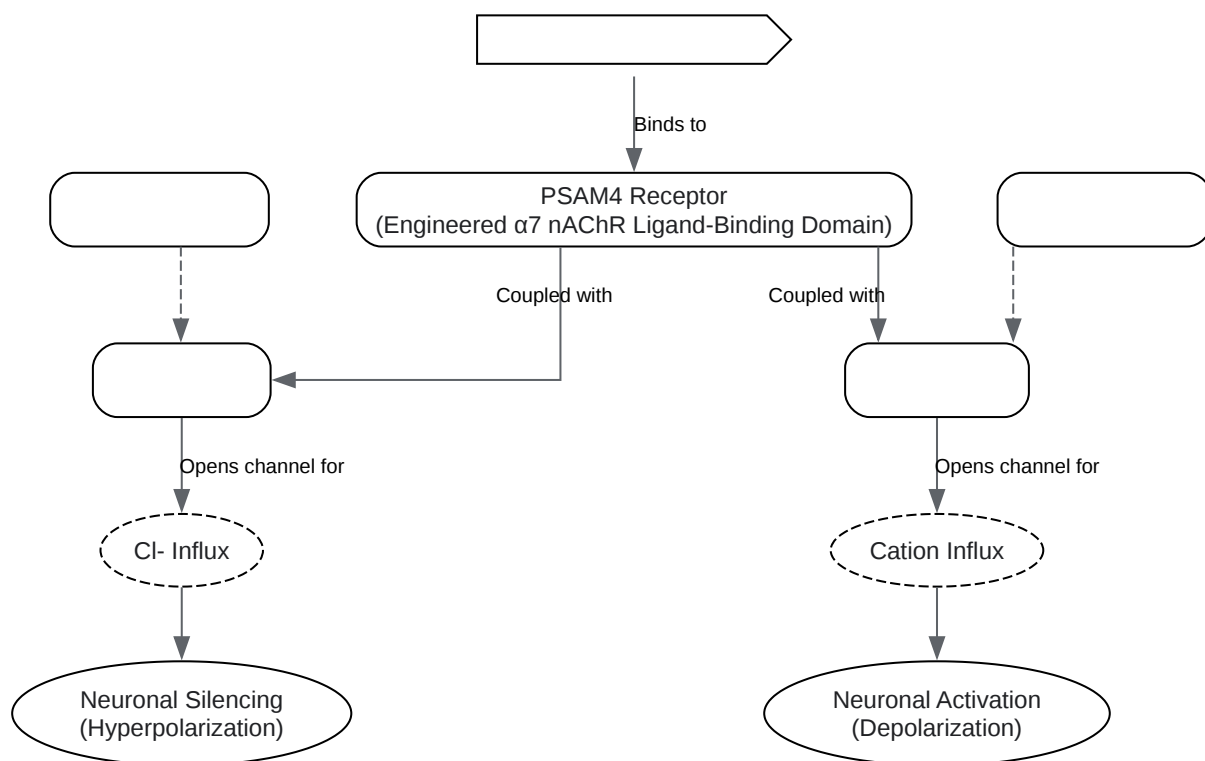
Introduction

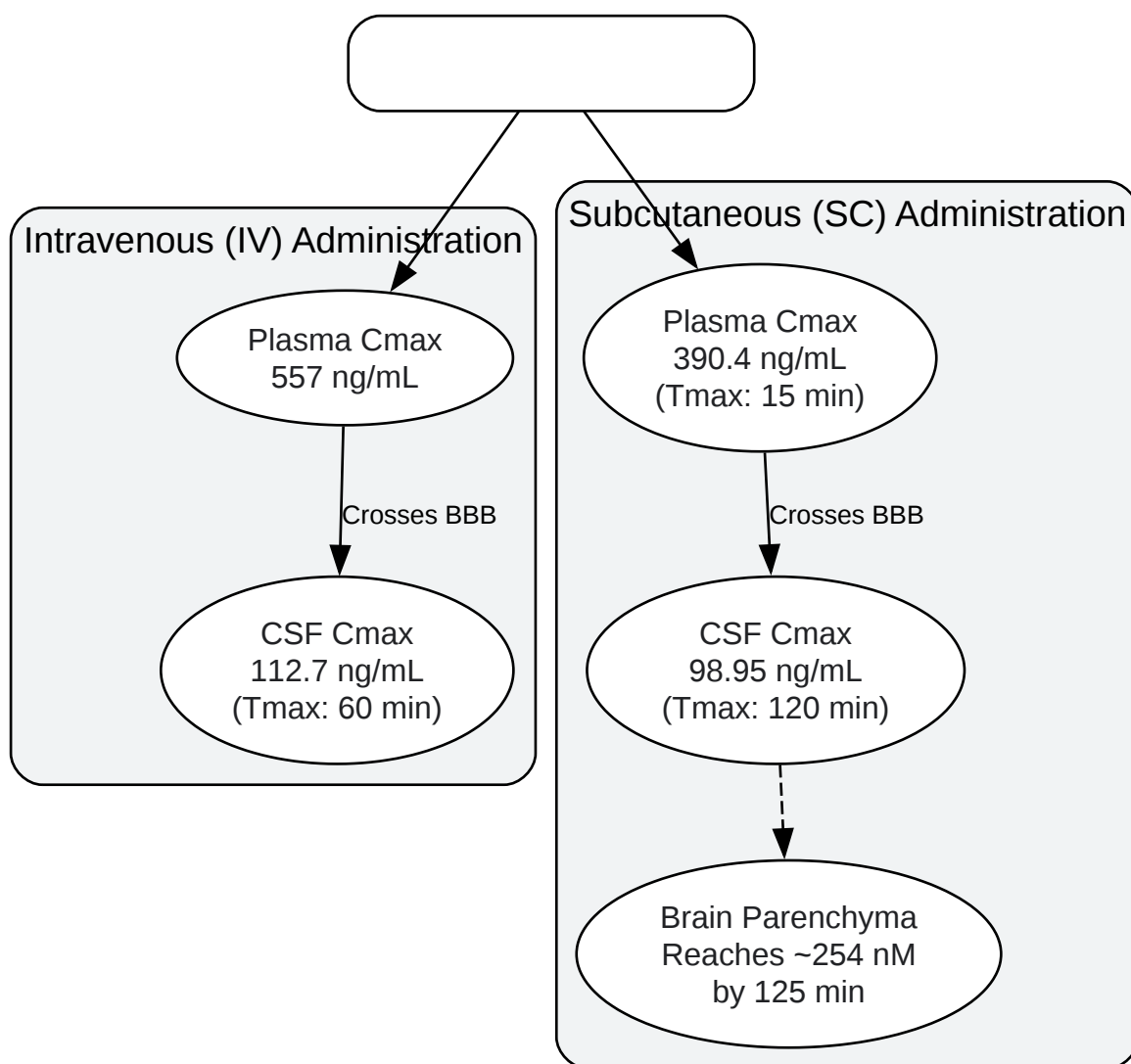
uPSEM792 hydrochloride is a potent and selective agonist for the chemogenetic receptors PSAM4-GlyR and PSAM4-5HT3.[1][2] This compound is a member of the ultrapotent Pharmacologically Selective Effector Molecules (uPSEMs) family, designed for precise temporal and spatial control of neuronal activity in vivo.[1][3] Its high selectivity and brain penetrance make it a valuable tool for neuroscience research in non-human primate (NHP) models, enabling the investigation of neural circuit function and its role in behavior and disease.[3][4] These application notes provide a comprehensive overview of the use of **uPSEM792 hydrochloride** in NHPs, including its mechanism of action, pharmacokinetic profile, and detailed protocols for its application in research settings.

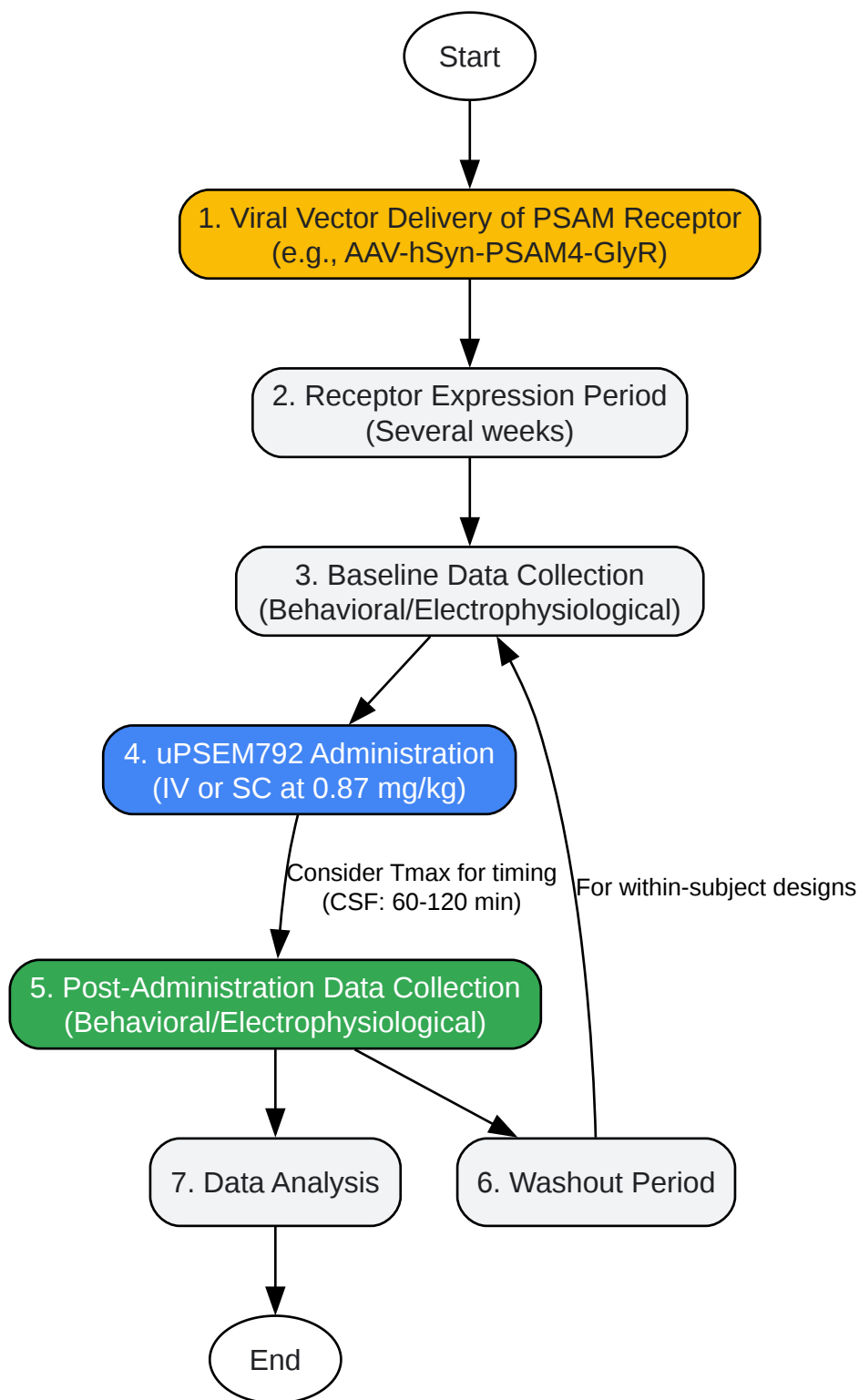
Mechanism of Action

uPSEM792 hydrochloride acts as a selective agonist at engineered PSAM™ (Pharmacologically Selective Actuator Modules) receptors. These receptors are chimeric ligand-gated ion channels, typically derived from the $\alpha 7$ nicotinic acetylcholine receptor ligand-binding domain, coupled to the ion pore domain of either the inhibitory glycine receptor (GlyR) or the excitatory serotonin type 3 receptor (5-HT3).[3] uPSEM792 exhibits high affinity for PSAM4-GlyR ($K_i = 0.7$ nM) and PSAM4-5HT3 ($K_i < 10$ nM), with over 10,000-fold selectivity over their native counterparts.[1][2] This high degree of selectivity minimizes off-target effects, a critical consideration in preclinical studies.[3] Activation of PSAM4-GlyR by uPSEM792 leads to

chloride influx and neuronal silencing, while activation of PSAM4-5HT3 results in cation influx and neuronal activation.[3]







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References

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- 4. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
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